

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Carvedilol

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Compound of Interest		
Compound Name:	Carpindolol	
Cat. No.:	B1668581	Get Quote

Disclaimer: The following guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Carvedilol. Initial searches for "**Carpindolol**" did not yield sufficient specific data, suggesting a possible misspelling of the intended drug. The information presented here pertains to Carvedilol, a widely studied beta-blocker.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Carvedilol's mechanism of action, metabolic fate, and therapeutic effects.

Executive Summary

Carvedilol is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking properties.[1][2] This dual mechanism of action contributes to its efficacy in treating hypertension, heart failure, and left ventricular dysfunction following myocardial infarction.[3][4] It is a racemic mixture, with its enantiomers exhibiting distinct pharmacological activities.[5][6] Carvedilol undergoes extensive first-pass metabolism, primarily by cytochrome P450 enzymes, leading to a bioavailability of 25-35%.[1][7] This guide synthesizes the current understanding of Carvedilol's pharmacokinetic and pharmacodynamic profiles, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions and metabolic pathways.

Pharmacodynamics



Mechanism of Action

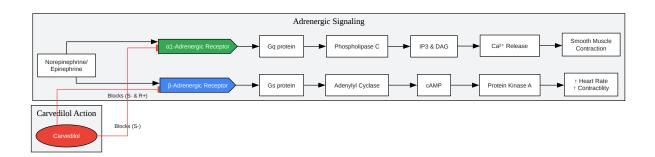
Carvedilol's therapeutic effects stem from its ability to block both beta and alpha-1 adrenergic receptors.[8][9] The S(-) enantiomer is responsible for the non-selective beta-blocking activity (β 1 and β 2), while both the S(-) and R(+) enantiomers contribute to alpha-1 blockade.[1][10]

- Beta-Adrenergic Blockade: By blocking β1 receptors in the heart, Carvedilol reduces heart rate, myocardial contractility, and cardiac output.[2][3] The blockade of β2 receptors can lead to bronchoconstriction, a potential side effect in susceptible individuals.[2]
- Alpha-1 Adrenergic Blockade: The antagonism of α1 receptors in vascular smooth muscle leads to vasodilation, reducing peripheral vascular resistance and consequently lowering blood pressure.[8][11]

This combined action allows Carvedilol to lower blood pressure without the reflex tachycardia often associated with standalone vasodilators.[11]

Signaling Pathway

The following diagram illustrates the primary signaling pathways affected by Carvedilol.



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Caption: Carvedilol's dual adrenergic receptor blockade.

Pharmacokinetics Absorption, Distribution, Metabolism, and Excretion (ADME)

Carvedilol is rapidly absorbed after oral administration, but its bioavailability is limited due to significant first-pass metabolism.[5][7]

Pharmacokinetic Parameter	Value	Reference(s)
Bioavailability	25% - 35%	[1][7]
Time to Peak Plasma Concentration (Tmax)	1 - 2 hours	[1][5]
Protein Binding	>98% (primarily to albumin)	[7][12]
Volume of Distribution (Vd)	1.5 - 2 L/kg	[1][4]
Elimination Half-Life	7 - 10 hours	[7][12]
Metabolism	Hepatic (CYP2D6, CYP2C9, CYP3A4, CYP1A2)	[6][7][10]
Excretion	~60% Feces, ~16% Urine	[3][7]

Metabolism Pathway

Carvedilol is extensively metabolized in the liver by various cytochrome P450 enzymes.[6][10] The primary metabolic pathways include aromatic ring oxidation and glucuronidation.[7][10]

Caption: Major metabolic pathways of Carvedilol.

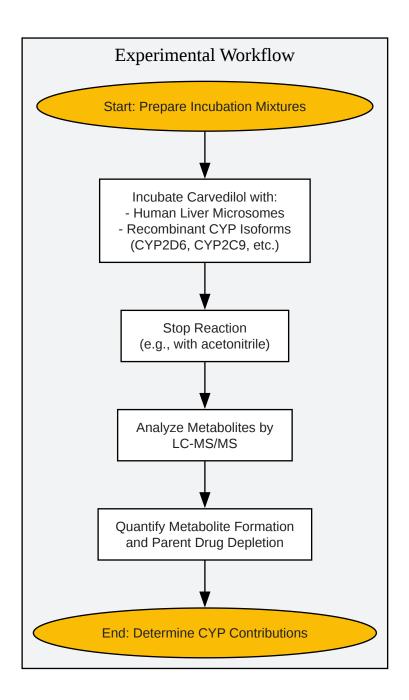
The 4'-hydroxyphenyl metabolite is notably about 13 times more potent in its beta-blocking activity than the parent compound.[10]

Experimental Protocols



In Vitro Metabolism Studies

Detailed methodologies for characterizing Carvedilol's metabolism often involve in vitro experiments using human liver microsomes and recombinant CYP enzymes.



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Caption: Workflow for in vitro CYP phenotyping.



These studies are crucial for identifying the key enzymes responsible for Carvedilol's clearance and for predicting potential drug-drug interactions.[4][6]

Clinical Trials for Efficacy and Safety

The clinical development of Carvedilol has involved numerous randomized, double-blind, placebo-controlled trials to establish its efficacy and safety in various cardiovascular conditions.

Example: The PRECISE Trial The Prospective Randomized Evaluation of Carvedilol on Symptoms and Exercise (PRECISE) trial was a multicenter study that enrolled 278 patients with moderate to severe heart failure.[13]

- Design: After a run-in period, patients were randomized to receive either a placebo or Carvedilol (target dose of 25-50 mg twice daily) for 6 months, in addition to their standard therapy (digoxin, diuretics, and an ACE inhibitor).[13]
- Primary Endpoints: Changes in the New York Heart Association (NYHA) functional class and a global assessment of clinical progress.[13]
- Key Findings: The Carvedilol group showed a greater frequency of symptomatic improvement and a lower risk of clinical deterioration compared to the placebo group.[13]

Conclusion

Carvedilol's unique pharmacological profile, combining non-selective beta-blockade with alpha1 antagonism, provides a multifaceted approach to the management of cardiovascular
diseases. Its pharmacokinetic properties, characterized by extensive hepatic metabolism,
necessitate careful consideration of potential drug interactions and patient-specific factors such
as hepatic function. The body of evidence from preclinical and clinical studies robustly supports
its therapeutic utility and has well-defined its safety profile. This guide provides a foundational
understanding for professionals engaged in cardiovascular drug research and development.

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